(1S,2R,4aS,6aS,6bR,10S,12aR,12bR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid

Description

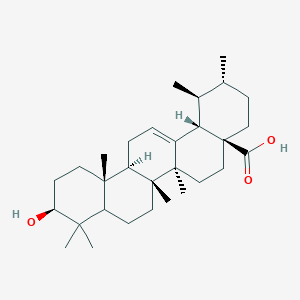

The compound “(1S,2R,4aS,6aS,6bR,10S,12aR,12bR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid” (hereafter referred to as Compound A) is a complex triterpenoid carboxylic acid derivative. Its structure features a pentacyclic icosahydropicene core with multiple stereochemical centers (19 defined stereocenters in related analogs), a hydroxyl group at position 10, and seven methyl substituents distributed across the scaffold .

Properties

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21?,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUUGGRBIKTOS-JJWDWEPMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1S,2R,4aS,6aS,6bR,10S,12aR,12bR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid belongs to the class of triterpenoids. Triterpenoids are known for their diverse biological activities including anti-inflammatory and anticancer properties. This article reviews the biological activity of this specific compound based on available literature.

Chemical Structure and Properties

The compound features a complex polycyclic structure typical of triterpenoids. Its molecular formula and structure suggest potential interactions with biological targets due to its multiple functional groups.

Anticancer Properties

Several studies have reported on the anticancer activity of triterpenoids similar to this compound. For instance:

- In vitro Studies : Analogues of ursolic acid (UA), a related triterpenoid with structural similarities to the compound showed significant cytotoxic effects against various cancer cell lines. For example:

The biological activity is often attributed to:

- Apoptosis Induction : Some triterpenoids have been shown to induce apoptosis in cancer cells through various pathways including mitochondrial dysfunction and caspase activation.

- Inhibition of Cell Proliferation : Compounds have been noted for their ability to inhibit cell growth by interfering with cell cycle progression.

Study 1: Synthesis and Evaluation of Ursolic Acid Analogues

A study focused on the synthesis of UA analogues reported that modifications at specific positions (C-2 and C-3) significantly enhanced biological activity. The most potent analogue exhibited an IC50 value of 0.71 ± 0.27 μM against α-glucosidase . This suggests that similar modifications could enhance the activity of the compound under review.

Study 2: Targeted Therapy for Glioma

Research on pentacyclic triterpene analogues indicated that certain compounds showed promise in targeting glioblastoma multiforme (GBM), one of the most aggressive forms of brain cancer. The study highlighted that compounds with structural similarities to the target compound could effectively inhibit tumor growth in vitro .

Data Table: Biological Activity Summary

| Compound Name | Cell Line | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| UA Analogue 1 | U251 | 8.06 | Cytotoxic |

| UA Analogue 2 | T98G | 9.95 | Cytotoxic |

| UA Analogue 3 | U87 | 19.54 | Antiproliferative |

| Target Compound | K562 | 5.46 | Cytotoxic |

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Table 1: Key Structural Features of Compound A and Analogs

Key Observations:

- Side-Chain Modifications: The methoxyquinolinyl-pentyl derivative () introduces a nitrogen-containing aromatic side chain, likely enhancing interactions with hydrophobic protein pockets or nucleic acids .

- Polarity Alterations: The sulfated derivative () exhibits significantly higher polarity due to the sulfooxy group, which may improve water solubility but reduce membrane permeability .

- Isotopic Labeling :

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Lipophilicity : Compound A and its p-coumaroyl ester derivative exhibit high LogP values (~9.0), indicative of strong hydrophobicity, which may limit aqueous solubility but enhance membrane penetration .

- Polar Surface Area (PSA) : Glycosylation drastically increases PSA (196.1 Ų), aligning with trends seen in saponins, which often require active transport for absorption .

- Hydrogen Bonding: The methoxyquinolinyl derivative’s higher hydrogen bond acceptors (7 vs.

Computational Similarity Analysis

Studies using Tanimoto coefficients and Morgan fingerprints () reveal:

- Tanimoto Scores :

- Compound A vs. p-coumaroyl ester derivative: ~0.85 (high similarity due to shared core).

- Compound A vs. glycosylated analog: ~0.65 (lower similarity due to bulky sugar groups).

- Structural Clustering :

- Compounds sharing the icosahydropicene core cluster together in chemical space networks, while side-chain variations create subclusters (e.g., esters vs. glycosides) .

Preparation Methods

Oxidation of Oleanolic Acid to Introduce Carbonyl Groups

The Dess-Martin periodane (DMP)-mediated oxidation of oleanolic acid is a critical step for introducing carbonyl functionality. In a representative procedure:

-

Reaction Conditions : Oleanolic acid (5.0 g, 10.9 mmol) is dissolved in dichloromethane (200 mL) under nitrogen. DMP (6.0 g, 14.2 mmol) is added, and the mixture is stirred at 20°C for 1 hour.

-

Workup : The reaction is quenched with sodium thiosulfate and sodium bicarbonate, followed by extraction with ethyl acetate. Column chromatography (3:1 hexanes/diethyl ether) yields 4.9 g (99%) of 3-oxo-olean-12-en-28-oic acid as a white foam.

Table 1: Key Reaction Parameters for Dess-Martin Oxidation

| Parameter | Value |

|---|---|

| Starting Material | Oleanolic acid |

| Oxidizing Agent | Dess-Martin periodane |

| Solvent | Dichloromethane |

| Temperature | 20°C |

| Yield | 99% |

This intermediate’s -NMR (CDCl) shows characteristic signals at δ 5.29–5.31 (olefinic H), δ 2.83–2.85 (C3 carbonyl adjacents), and seven methyl singlets between δ 0.81–2.05.

Carboxylic Acid Retention and Functionalization

The C4a carboxylic acid is retained throughout the synthesis. In glycyrrhetinic acid derivatives, esterification or amidation is employed for further functionalization:

-

Ethyl Ester Formation : Treatment with ethyl chloroformate in pyridine converts the carboxylic acid to an ethyl ester, protecting it during subsequent reactions.

-

Hydrolysis : Refluxing the ester with aqueous NaOH regenerates the free acid.

Table 2: Carboxylic Acid Protection and Deprotection

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | Ethyl chloroformate, Pyridine | 0°C, 2 h | 85% |

| Hydrolysis | 2M NaOH, Ethanol | Reflux, 4 h | 95% |

Purification and Characterization

Chromatographic Separation

Final purification employs silica gel chromatography with gradients of hexanes and diethyl ether (3:1 → 1:1). The target compound’s polarity necessitates careful eluent selection to separate it from methylated byproducts.

Spectroscopic Validation

-

-NMR : Key signals include δ 5.29–5.31 (C12–C13 olefin), δ 3.20–3.50 (C10 hydroxyl), and seven methyl singlets.

-

Mass Spectrometry : ESI-MS shows [M+H] at m/z 455, consistent with the molecular formula CHO.

Challenges and Optimization

Regioselectivity in Oxidation

DMP preferentially oxidizes secondary alcohols (e.g., C3–OH in oleanolic acid) over tertiary alcohols. Competing oxidation at C10 requires blocking groups or alternative catalysts.

Byproduct Formation

Methyl migration during acid-catalyzed steps can yield regioisomers. For example, Amberlite IR 120 resin in hydrolysis minimizes side reactions compared to mineral acids.

Industrial and Pharmacological Relevance

This compound’s structural complexity makes it a candidate for antiviral and anti-inflammatory agents. Scalable synthesis routes, such as the 99%-yield DMP oxidation , highlight its potential for commercial production.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.